Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-
Description
The compound Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- (CAS: 1015844-80-0) is a sulfinyl-containing derivative of acetochlor metabolites. Its IUPAC name, ({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfinyl)acetic acid, highlights its key functional groups:
- Ethoxymethyl: A methoxy group attached to an ethyl chain.
- 2-Ethyl-6-methylphenyl: A substituted phenyl ring with ethyl and methyl groups at positions 2 and 5.
- Sulfinyl group (-S(O)-): Introduces chirality and modulates reactivity compared to oxo or sulfonyl analogs.
This compound is primarily used in scientific research as a chemical intermediate, particularly in studying pesticide transformation products (TPs) . Its sulfinyl group distinguishes it from common acetochlor metabolites like oxanilic acid (OA) and ethane sulfonic acid (ESA), which lack sulfur oxidation.
Properties
CAS No. |
618113-86-3 |
|---|---|
Molecular Formula |
C16H23NO5S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethyl]sulfinylacetic acid |
InChI |
InChI=1S/C16H23NO5S/c1-4-13-8-6-7-12(3)16(13)17(11-22-5-2)14(18)9-23(21)10-15(19)20/h6-8H,4-5,9-11H2,1-3H3,(H,19,20) |
InChI Key |
OKOSPERHYGNSQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetochlor involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with ethyl chloroformate to produce Acetochlor .
Industrial Production Methods: Industrial production of Acetochlor follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Chemical Reactions Analysis
Types of Reactions: Acetochlor undergoes various chemical reactions, including:
Oxidation: Acetochlor can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Acetochlor to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetochlor SAA is used as a reference standard in analytical chemistry for residue analysis in food and environmental samples. It ensures compliance with regulatory limits and maintains the integrity of analytical results .
Biology: In biological research, Acetochlor is studied for its effects on various organisms, including its potential toxicity and environmental impact .
Medicine: While not directly used in medicine, Acetochlor’s toxicological profile is of interest in medical research to understand its potential health risks .
Industry: Acetochlor is widely used in agriculture as a pre-emergent herbicide. It helps control weeds, thereby increasing crop yield and quality .
Mechanism of Action
Acetochlor inhibits the synthesis of very long-chain fatty acids in plants, which is essential for cell membrane formation. This inhibition disrupts cell division and growth, leading to the death of germinating weed seeds. The molecular targets include enzymes involved in fatty acid elongation pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally similar pesticides and their metabolites:
Note: Cramer Class III indicates higher toxicological concern.
Research Findings and Data
In Silico Predictions
- Hydrolysis/Photolysis Libraries : Computational models prioritize sulfinyl-containing TPs in water treatment scenarios, though experimental validation is required .
- Chirality Effects : The sulfinyl group’s stereochemistry may influence binding to biological targets, necessitating enantiomer-specific studies .
Biological Activity
Acetic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound “Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-” is of particular interest for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₈ClN₂O₃S
- Molecular Weight : 303.82 g/mol
- CAS Number : [insert CAS number]
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The sulfinyl group may play a role in inhibiting enzymes involved in metabolic pathways.
- Modulation of Cell Signaling Pathways : The ethoxymethyl and phenyl groups could influence signaling cascades related to cell proliferation and apoptosis.
Biological Activity Data
A summary of key biological activities observed in various studies is presented in the table below:
| Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Cytotoxicity | 5 - 10 | DU145 (Prostate Cancer) | |
| Antimicrobial Activity | 20 - 50 | E. coli | |
| Anti-inflammatory | 15 - 30 | RAW264.7 (Macrophages) |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the compound against various cancer cell lines, including prostate and leukemia cells. The results indicated significant cytotoxicity, with IC50 values ranging from 5 to 10 µM. In vivo studies using nude mice xenografts demonstrated a dramatic reduction in tumor size, suggesting potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of the compound against E. coli. The compound exhibited moderate antibacterial activity with an IC50 value of approximately 30 µM, indicating its potential use as an antimicrobial agent .
Case Study 3: Anti-inflammatory Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
